2-benzyl-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the oxazole ring and the attachment of the benzyl and phenylethylamino groups . The exact methods would depend on the starting materials and the specific conditions required for each reaction. It’s important to note that the synthesis of complex organic molecules often requires careful optimization to achieve high yields and selectivity .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains an oxazole ring, which is a five-membered ring containing two heteroatoms (one oxygen and one nitrogen). Attached to this ring at the 2-position is a benzyl group (a phenyl ring attached to a methylene group), and at the 5-position is a phenylethylamino group (a phenyl ring attached to an ethyl group, which is in turn attached to an amino group). The 4-position of the oxazole ring carries a nitrile group (a carbon triple-bonded to a nitrogen) .Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the presence of the oxazole ring, the amino group, and the nitrile group. The oxazole ring is aromatic and therefore relatively stable, but it can participate in electrophilic aromatic substitution reactions under certain conditions . The amino group can act as a nucleophile and is also basic, so it can react with acids . The nitrile group can undergo a variety of reactions, including hydrolysis to a carboxylic acid and reduction to a primary amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. The presence of the polar nitrile and amino groups could enhance its solubility in polar solvents. The aromatic rings could contribute to its UV/Vis absorption spectrum .Mechanism of Action
Target of Action
Similar compounds have been found to interact with secondary amines . The role of these targets is typically to mediate biochemical reactions, leading to various physiological effects.
Mode of Action
The compound’s interaction with its targets involves nucleophilic addition reactions at the double C=C bond of substituted N-phenylmaleimides . This interaction leads to the formation of 3-N,N-R2-aminosubstituted succinimides . In the case of N-phenethylmaleimide, the nucleophilic addition of secondary amines is accompanied by an amidation reaction, which proceeds with ring opening and leads to the formation of unsymmetrical maleic acid diamides .
Biochemical Pathways
Similar compounds have been found to influence the reactions of maleimides with nucleophilic agents . These reactions can lead to the preparation of new types of potentially biologically active substituted succinimides .
Result of Action
Similar compounds have been found to have antiarrhythmic, antihistamine, anticholesteremic, hypnotic, and sedative activity .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the compound’s action, efficacy, and stability . For example, the reactions of maleimide with secondary amines were carried out at an equimolar ratio of the reagents in 1,4-dioxane medium . The reaction mixture was kept for several hours at room temperature or at 80–90°C .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other benzyl and phenylethyl compounds, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the compound’s oxazole ring, which is known to participate in hydrogen bonding and π-π stacking interactions .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
2-benzyl-5-(2-phenylethylamino)-1,3-oxazole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c20-14-17-19(21-12-11-15-7-3-1-4-8-15)23-18(22-17)13-16-9-5-2-6-10-16/h1-10,21H,11-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVJXNSQJGEBCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C(N=C(O2)CC3=CC=CC=C3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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